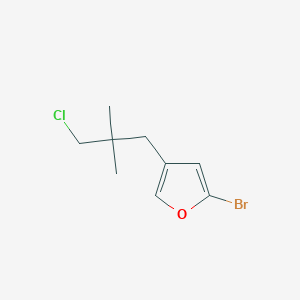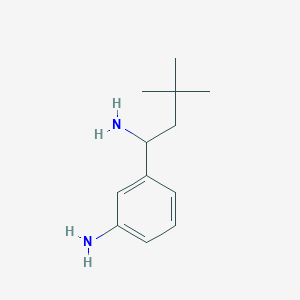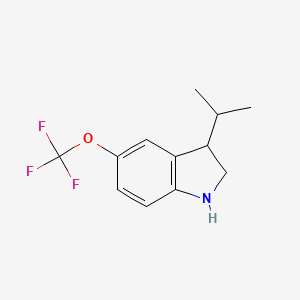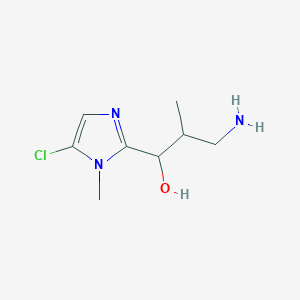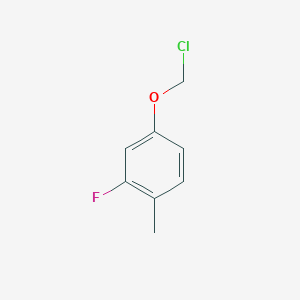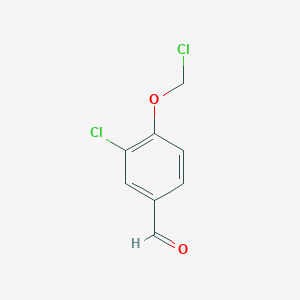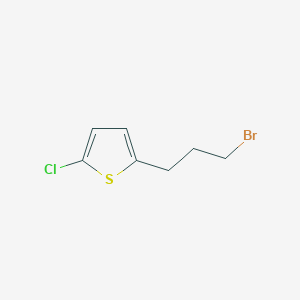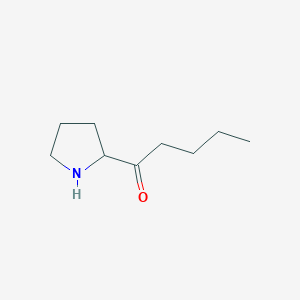
1-(Pyrrolidin-2-YL)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-2-YL)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is structurally related to pyrovalerone and has been studied for its potential effects on the central nervous system . It is often used in scientific research to understand its pharmacological and toxicological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-2-YL)pentan-1-one can be synthesized through various methods. One common route involves the reaction of 2-bromo-1-phenylpentan-1-one with pyrrolidine under basic conditions . Another method includes the Grignard reaction between phenylmagnesium halide and 2-(pyrrolidin-1-yl)pentanamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and not widely disclosed in public literature.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrrolidin-2-YL)pentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, such as 2-oxo-pyrrolidino-valerophenone.
Reduction: Reduction of the β-keto moiety results in the formation of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 2-oxo-pyrrolidino-valerophenone
Reduction: 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-2-YL)pentan-1-one has several applications in scientific research:
Mecanismo De Acción
1-(Pyrrolidin-2-YL)pentan-1-one acts primarily as a norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced stimulation of the central nervous system. This mechanism is similar to other synthetic cathinones and contributes to its stimulant effects .
Comparación Con Compuestos Similares
α-Pyrrolidinopentiophenone (α-PVP): Shares a similar structure and mechanism of action.
α-Pyrrolidinoisohexanophenone (α-PiHP): Another synthetic cathinone with similar stimulant properties.
Pyrovalerone: A related compound with similar effects on the central nervous system.
Uniqueness: 1-(Pyrrolidin-2-YL)pentan-1-one is unique in its specific structural configuration, which influences its pharmacological profile and potency. Its distinct structure allows for specific interactions with neurotransmitter transporters, differentiating it from other synthetic cathinones .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-pyrrolidin-2-ylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,2-7H2,1H3 |
Clave InChI |
NCPHZQGQJXFVEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


